molecular formula C12H14O2 B1526442 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one CAS No. 952722-92-8

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one

Cat. No.: B1526442
CAS No.: 952722-92-8
M. Wt: 190.24 g/mol
InChI Key: HTXAACPNDIKMJJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 3-methoxyphenyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:

    1-Cyclopropyl-2-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group at the 4-position on the phenyl ring.

    1-Cyclopropyl-2-(3-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXAACPNDIKMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 ml round-bottomed flask is filled with magnesium (4.9 g, 0.20 mol) and iodine (0.1 g) is sublimated to the magnesium, then diethyl ether (100 ml) is added and under boiling a solution of 3-methoxybenzyl chloride (11.9 ml, 0.1 mol) and diethyl ether (40 ml) are added to the reaction mixture. The mixture is boiled for one hour and at this temperature a solution of cyclopropanecarboxylic acid dimethylamide (16.6 g, 0.15 mol) and tetrahydrofuran (70 ml) are added. The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (80 ml, 1:1) is added dropwise to the mixture. The organic layer is dried and the residue (32 g) is fractionated in vacuo.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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